molecular formula C11H10N4S3 B1668777 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 315702-40-0

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1668777
CAS RN: 315702-40-0
M. Wt: 294.4 g/mol
InChI Key: KVNBVHCJAUXKPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole and triazole . It has a molecular weight of 294.43 . The IUPAC name for this compound is 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS number is 315702-40-0 .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “Ceefourin 1”:

Cancer Treatment: Pancreatic Ductal Adenocarcinoma (PDAC)

Ceefourin 1 inhibits MRP4-dependent cAMP extrusion, which is involved in the proliferation of PDAC cells. By blocking this pathway, Ceefourin 1 can potentially halt the growth of cancerous cells in the pancreas .

Leukemia Therapy

Research has shown that Ceefourin 1 enhances the antiproliferative and apoptotic effects of 6-mercaptopurine (6-MP) in leukemic Jurkat cells. This suggests its use in combination therapies for leukemia treatment .

MRP4 Substrate Transport Inhibition

Ceefourin 1 blocks the transport of structurally diverse MRP4 substrates such as SN-38 (an irinotecan metabolite and topoisomerase 1 inhibitor), E217bG, D-luciferin, and cAMP. This broad range of inhibition suggests multiple therapeutic applications .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the binding site and intermolecular interactions within MRP4, providing insights into drug design and discovery .

Selectivity for MRP4 Over Other ABC Transporters

Ceefourin 1 is highly selective for MRP4 over other ABC transporters like P-glycoprotein and ABCG2, which could lead to more targeted therapies with fewer side effects .

Enhancing Apoptosis in Cancer Cells

In addition to its antiproliferative effects, Ceefourin 1 has been shown to trigger apoptosis in leukemic cells when used in combination with other drugs .

The above sections cover six unique applications of Ceefourin 1 based on current scientific research. Each application provides a potential avenue for further exploration and development within the field of medicine.

Sigma-Aldrich - MilliporeSigma MDPI - Medicina Axion BioSystems MDPI - Molecules UNSW Sydney

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNBVHCJAUXKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceefourin 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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